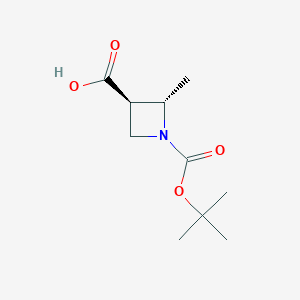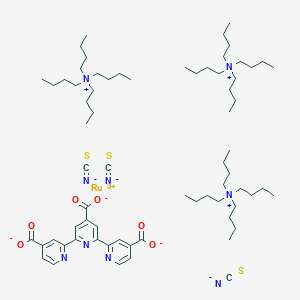![molecular formula C8H14ClNO3 B6292484 Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2287346-54-5](/img/structure/B6292484.png)
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (Methyl ExoClor) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It has been shown to possess a range of biochemical and physiological effects, making it an attractive option for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Methyl ExoClor has been studied for its potential applications in scientific research. It has been shown to possess a range of biochemical and physiological effects, making it an attractive option for laboratory experiments. It has been used in studies on the effects of drugs on the nervous system, as well as in studies on the effects of toxins on the body. Additionally, it has been used in studies on the effects of drugs on the immune system, as well as in studies on the effects of radiation on the body.
Wirkmechanismus
Methyl ExoClor is thought to act by binding to and inhibiting the activity of certain enzymes involved in the metabolism of drugs, toxins, and radiation. It is thought to bind to the active sites of these enzymes, preventing them from catalyzing reactions and thus preventing the metabolism of the compounds.
Biochemical and Physiological Effects
Methyl ExoClor has been shown to have a range of biochemical and physiological effects. It has been shown to possess immunosuppressive and anti-inflammatory properties, as well as to possess anti-tumor and anti-angiogenic properties. Additionally, it has been shown to possess anti-bacterial and anti-viral properties, as well as to possess analgesic and anti-depressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl ExoClor has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe for use in experiments. However, it has several limitations. It is relatively expensive, and it is not very soluble in water, making it difficult to use in experiments.
Zukünftige Richtungen
Methyl ExoClor has a range of potential future directions. It could be used in studies on the effects of drugs on the nervous system and the immune system, as well as in studies on the effects of toxins and radiation on the body. Additionally, it could be used in studies on the effects of drugs on the metabolic pathways of cells, as well as in studies on the effects of drugs on the development of cancer. Finally, it could be used in studies on the effects of drugs on the growth and differentiation of cells, as well as in studies on the effects of drugs on the development of diseases.
Synthesemethoden
”. This method involves the use of an aqueous solution of sodium hydroxide, which is reacted with a solution of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate in a sealed vessel. The reaction results in the formation of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.
Eigenschaften
IUPAC Name |
methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-7(11)8-3-2-5(9-8)6(10)4-8;/h5-6,9-10H,2-4H2,1H3;1H/t5-,6+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFRTPCMGHCMQ-OERIEOFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H](N1)[C@@H](C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Calix[6]quinone](/img/structure/B6292416.png)










![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)